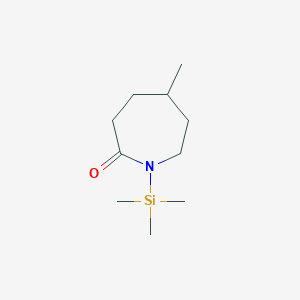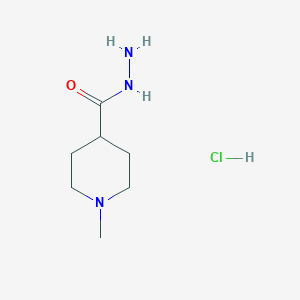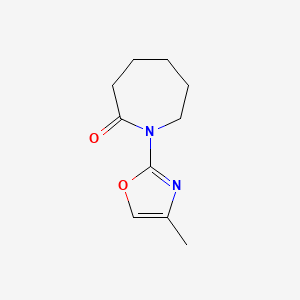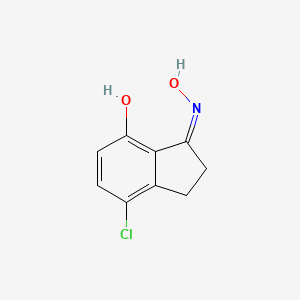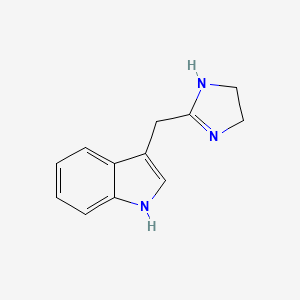
1H-Indole, 3-(2-imidazolin-2-ylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 3-(2-imidazolin-2-ylmethyl)- is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound 1H-Indole, 3-(2-imidazolin-2-ylmethyl)- is of particular interest due to its unique structure, which combines the indole moiety with an imidazoline group, potentially enhancing its biological activity and therapeutic potential.
Métodos De Preparación
The synthesis of 1H-Indole, 3-(2-imidazolin-2-ylmethyl)- can be achieved through several synthetic routes. One common method involves the use of palladium-catalyzed Larock indole synthesis, which allows for the formation of highly functionalized indole units . Another approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
1H-Indole, 3-(2-imidazolin-2-ylmethyl)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Indole, 3-(2-imidazolin-2-ylmethyl)- involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, including serotonin receptors and enzymes involved in cell signaling . The imidazoline group may enhance the compound’s binding affinity and selectivity, leading to increased biological activity. The compound’s effects are mediated through the modulation of these receptors and enzymes, resulting in various therapeutic outcomes .
Comparación Con Compuestos Similares
1H-Indole, 3-(2-imidazolin-2-ylmethyl)- can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Known for its use in multicomponent reactions and pharmaceutical applications.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their antiviral properties.
The uniqueness of 1H-Indole, 3-(2-imidazolin-2-ylmethyl)- lies in its combination of the indole and imidazoline moieties, which may result in enhanced biological activity and therapeutic potential compared to other indole derivatives.
Propiedades
Número CAS |
19853-01-1 |
|---|---|
Fórmula molecular |
C12H13N3 |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1H-indole |
InChI |
InChI=1S/C12H13N3/c1-2-4-11-10(3-1)9(8-15-11)7-12-13-5-6-14-12/h1-4,8,15H,5-7H2,(H,13,14) |
Clave InChI |
HGNMPVZIINPXDA-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(N1)CC2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


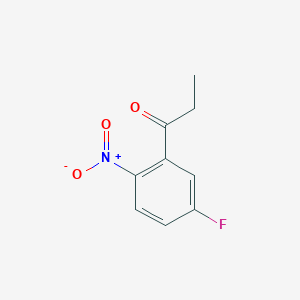

![[1,4]Thiazepino[5,6-b]indolizine](/img/structure/B15069963.png)
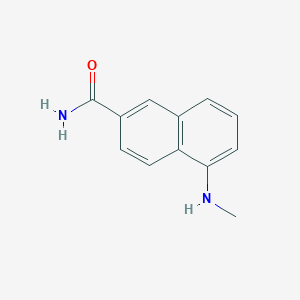
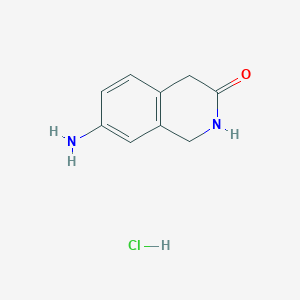

![7-methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15069975.png)
![3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B15069981.png)
